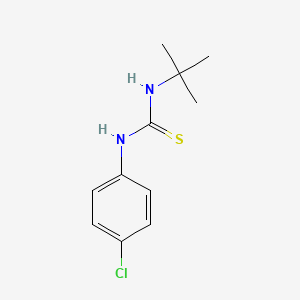
N-(tert-butyl)-N'-(4-chlorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N'-(4-chlorophenyl)thiourea, commonly known as Chlorotoluron, is a herbicide that belongs to the family of phenylurea derivatives. It is widely used in agriculture to control the growth of broadleaf weeds and grasses. Chlorotoluron is a selective herbicide, which means that it targets specific plants without harming others.
作用機序
Chlorotoluron acts by inhibiting the synthesis of cell-wall components in plants, which leads to the death of the target weeds. It specifically targets the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. The inhibition of ALS leads to the accumulation of toxic intermediates, which disrupt the normal metabolic processes in the plant and eventually leads to its death.
Biochemical and Physiological Effects
Chlorotoluron has been shown to have several biochemical and physiological effects on plants, including:
1. Inhibition of ALS enzyme activity
2. Reduction in protein synthesis
3. Disruption of cell-wall synthesis
4. Alteration of membrane permeability
5. Induction of oxidative stress
実験室実験の利点と制限
Chlorotoluron has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective herbicidal activity
2. Easy availability
3. Well-established synthesis method
4. Extensive scientific research data available
Some of the limitations include:
1. High toxicity to non-target organisms
2. Persistence in soil and water
3. Limited solubility in water
4. Limited biodegradability
将来の方向性
Chlorotoluron has several potential future directions for scientific research, including:
1. Development of new herbicides based on Chlorotoluron structure
2. Improvement of bioremediation techniques for Chlorotoluron degradation
3. Exploration of the impact of Chlorotoluron on soil microbial communities
4. Investigation of the interaction of Chlorotoluron with other pesticides in the environment
5. Development of more sustainable and eco-friendly alternatives to Chlorotoluron.
Conclusion
Chlorotoluron is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It acts by inhibiting the synthesis of cell-wall components in plants, which leads to the death of the target weeds. Chlorotoluron has several advantages and limitations for lab experiments, and several potential future directions for scientific research. The synthesis method for Chlorotoluron is well-established, and extensive scientific research data is available for its use in various applications.
合成法
Chlorotoluron can be synthesized by reacting 4-chloroaniline with thiourea in the presence of tert-butyl isocyanate. The reaction takes place under controlled conditions, and the yield of Chlorotoluron can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time. The purity of Chlorotoluron can also be improved by using advanced purification techniques such as column chromatography and recrystallization.
科学的研究の応用
Chlorotoluron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in several scientific research applications, including:
1. Weed Control: Chlorotoluron is used to control the growth of broadleaf weeds and grasses in various crops such as wheat, barley, and oats.
2. Environmental Monitoring: Chlorotoluron has been used as a marker to monitor the presence of pesticides in soil and water samples.
3. Toxicity Studies: Chlorotoluron has been studied for its toxicological properties, including acute and chronic toxicity, genotoxicity, and carcinogenicity.
4. Bioremediation: Chlorotoluron has been used in bioremediation studies to determine its degradation potential in soil and water.
特性
IUPAC Name |
1-tert-butyl-3-(4-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHYNZONNCQVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

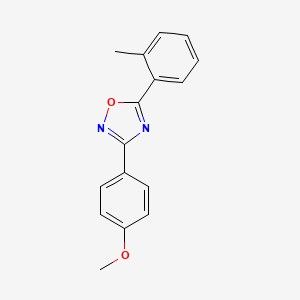
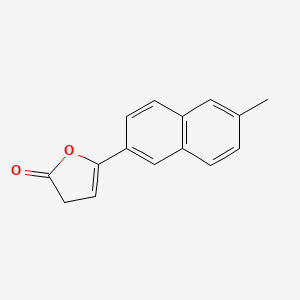
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)
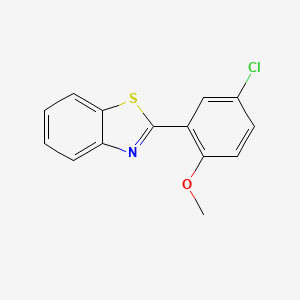
![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
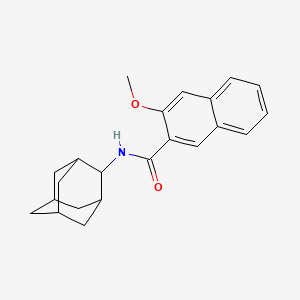
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
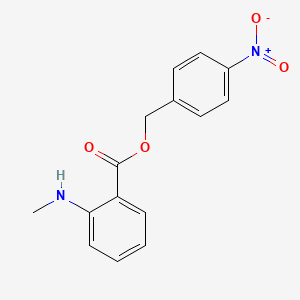

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
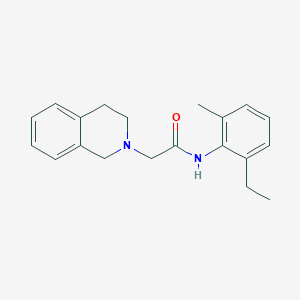
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)